molecular formula C9H11N3 B2559444 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine CAS No. 1427361-01-0

7,8-Dimethylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B2559444
CAS No.: 1427361-01-0
M. Wt: 161.208
InChI Key: MVTJEXVJCCLZPN-UHFFFAOYSA-N
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Description

7,8-Dimethylimidazo[1,2-a]pyridin-3-amine is a heterocyclic aromatic amine that belongs to the class of imidazo[1,2-a]pyridines.

Scientific Research Applications

7,8-Dimethylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine is not mentioned in the search results, imidazo[1,2-a]pyridines have been studied for their significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

It is stored at a temperature of -10 .

Safety and Hazards

The safety information for 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine indicates that it is classified with the signal word "Danger" .

Future Directions

Imidazo[1,2-a]pyridines, including 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine, are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been identified as potential targets for new TB drugs by the World Health Organization . Therefore, the future directions of this compound may involve further exploration of its potential in drug discovery research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2,3-diaminopyridine with acetone, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving precise control of reaction conditions and the use of industrial-grade reagents and catalysts .

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
  • Imidazo[1,2-a]pyridine derivatives

Uniqueness

7,8-Dimethylimidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazo[1,2-a]pyridine derivatives, it has shown significant activity against multidrug-resistant and extensively drug-resistant tuberculosis strains .

Properties

IUPAC Name

7,8-dimethylimidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-3-4-12-8(10)5-11-9(12)7(6)2/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTJEXVJCCLZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=C(N2C=C1)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427361-01-0
Record name 7,8-dimethylimidazo[1,2-a]pyridin-3-amine
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URL https://echa.europa.eu/information-on-chemicals
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